molecular formula C15H12O5 B14639618 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester CAS No. 55364-76-6

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester

Cat. No.: B14639618
CAS No.: 55364-76-6
M. Wt: 272.25 g/mol
InChI Key: HLFUUCRPAGKYOG-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester typically involves multi-step organic reactions. The process often starts with the preparation of the furan and benzopyran precursors, followed by their combination under specific conditions to form the desired compound. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the successful formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7H-Furo(3,2-g)(1)benzopyran-6-carboxylic acid, 9-methyl-7-oxo-, ethyl ester include:

  • 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-
  • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Properties

CAS No.

55364-76-6

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

ethyl 9-methyl-7-oxofuro[3,2-g]chromene-6-carboxylate

InChI

InChI=1S/C15H12O5/c1-3-18-14(16)11-7-10-6-9-4-5-19-12(9)8(2)13(10)20-15(11)17/h4-7H,3H2,1-2H3

InChI Key

HLFUUCRPAGKYOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C3C(=C2)C=CO3)C)OC1=O

Origin of Product

United States

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